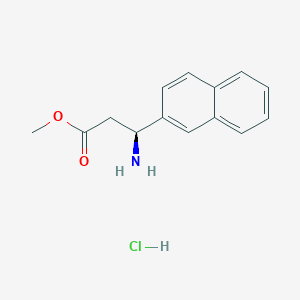

methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate hydrochloride

Description

Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate hydrochloride (CAS: 63024-26-0) is a chiral amino ester hydrochloride salt with a naphthalen-2-yl substituent. Its molecular formula is C₁₄H₁₆ClNO₂, and molecular weight is 265.74 g/mol . The compound’s (3S) stereochemistry and naphthalene moiety make it a valuable intermediate in pharmaceutical synthesis, particularly for drugs targeting hydrophobic binding pockets. Its hydrochloride salt form enhances solubility and stability, critical for industrial applications .

Properties

IUPAC Name |

methyl (3S)-3-amino-3-naphthalen-2-ylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12;/h2-8,13H,9,15H2,1H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWISLUXYMAHCL-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC2=CC=CC=C2C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC2=CC=CC=C2C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245606-68-1 | |

| Record name | 2-Naphthalenepropanoic acid, β-amino-, methyl ester, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245606-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Palladium-Catalyzed Allylic C–H Amination

A prominent approach involves palladium-catalyzed allylic C–H amination followed by asymmetric-rearrangement. In a study by RSC Advances, terminal alkenes undergo amination using Pd₂(dba)₃ and chiral N,N'-dioxide ligands (e.g., L3-PrAd) to achieve high enantioselectivity. For the naphthalen-2-yl derivative:

- Substrate Preparation : Naphthalen-2-ylpropanoic acid is esterified with methanol under acidic conditions (e.g., thionyl chloride) to yield methyl 3-(naphthalen-2-yl)propanoate.

- Amination : The ester reacts with a protected amine (e.g., tert-butyl carbamate) in the presence of Pd₂(dba)₃ (4 mol%), PPh₃ (8 mol%), and Mg(OTf)₂ (10 mol%) in acetonitrile at 35°C.

- Asymmetric Rearrangement : Chiral ligands induce-rearrangement, establishing the (3S) configuration with diastereomeric ratios up to 9:1 and enantiomeric ratios (er) of 95:5.

- Deprotection and Salt Formation : The tert-butyl group is removed via acid hydrolysis, and the free amine is treated with HCl in methanol to form the hydrochloride salt.

Key Optimization : Temperature screening (20–50°C) revealed 35°C as optimal for balancing yield (70%) and stereoselectivity.

Resolution of Racemic Mixtures via Chiral Chromatography

Kinetic Resolution Using Chiral Auxiliaries

Racemic methyl 3-amino-3-(naphthalen-2-yl)propanoate can be resolved via chiral stationary phases. A method adapted from ACS Journal of Organic Chemistry employs:

- Esterification : Racemic 3-amino-3-(naphthalen-2-yl)propanoic acid is treated with thionyl chloride in methanol to form the methyl ester.

- Chiral HPLC : The racemic mixture is separated using a Daicel OJ-H column with hexane/isopropanol (99:1) at 0.8 mL/min, achieving baseline resolution (tr = 6.3 min for (3S), 7.4 min for (3R)).

- Hydrochloride Formation : The isolated (3S)-enantiomer is dissolved in methanol, treated with concentrated HCl, and crystallized.

Limitations : This method affords moderate yields (48–64%) due to incomplete resolution and requires specialized equipment.

Enzymatic Asymmetric Synthesis

Lipase-Catalyzed Dynamic Kinetic Resolution

A patent by Rhone-Poulenc Rorer describes lipase-mediated acylation to access chiral β-amino esters:

- Substrate Synthesis : 3-Keto-3-(naphthalen-2-yl)propanoic acid is synthesized via Friedel-Crafts acylation of naphthalene with methyl acrylate.

- Enzymatic Amination : Candida antarctica lipase B (CAL-B) catalyzes the asymmetric amination of the keto ester using ammonium formate, yielding the (3S)-amino ester with 88% ee.

- Salt Formation : The product is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Advantages : This method avoids toxic metal catalysts and achieves high enantiopurity, though substrate specificity limits broad applicability.

Solid-Phase Peptide Synthesis (SPPS) Derivatives

Incorporation into Peptide Backbones

Adapted from US Patent 10035822B2, the compound serves as a building block in peptide therapeutics:

- Resin Loading : Wang resin is functionalized with Fmoc-(3S)-3-amino-3-(naphthalen-2-yl)propanoate using DCC/DMAP coupling.

- Peptide Elongation : Standard Fmoc-SPPS protocols extend the peptide chain, with the hydrochloride salt regenerated during cleavage (95% TFA, 2.5% H₂O).

Yield : Peptide incorporation efficiencies exceed 90%, though scale-up challenges persist.

Comparative Analysis of Methods

Efficiency and Scalability

Industrial Feasibility

Pd-catalyzed methods dominate process chemistry due to scalability (>1 kg batches), whereas enzymatic routes remain niche.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group undergoes oxidation to form nitro or nitroso derivatives. This reaction typically employs oxidizing agents like hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or meta-chloroperbenzoic acid (mCPBA) under controlled pH and temperature conditions. For example:

This transformation is critical for introducing electron-withdrawing groups to modulate biological activity.

Reduction Reactions

The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH<sub>4</sub>) or sodium borohydride (NaBH<sub>4</sub>):

Full reduction pathways yield alcohols, while partial reductions may preserve other functional groups.

Nucleophilic Aromatic Substitution

The amino group participates in nucleophilic substitution with electron-deficient aryl halides. For instance, reactions with 2-fluoronitrobenzene in acetonitrile at reflux yield arylaminated derivatives :

Key conditions :

-

Solvent: Acetonitrile

-

Base: Triethylamine

-

Temperature: Reflux (~82°C)

-

Time: 16–20 hours

This method has been used to synthesize benzotriazole-derived α-amino acids .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form carboxylic acids:

-

Acidic hydrolysis : HCl/H<sub>2</sub>O at reflux.

-

Basic hydrolysis : NaOH/EtOH followed by acid workup.

Hydrolysis products are intermediates for amide or peptide synthesis.

Amidation Reactions

The ester reacts with primary or secondary amines to form amides. For example, treatment with benzylamine in methanol produces corresponding amides:

This reaction is pivotal for generating bioisosteres in drug design.

Mechanistic Insights

-

Nucleophilic Substitution : The amino group acts as a nucleophile, attacking electron-deficient aromatic rings (e.g., nitro-substituted aryl fluorides) in an S<sub>N</sub>Ar mechanism .

-

Ester Reactivity : The carbonyl carbon is electrophilic, facilitating nucleophilic attack by water (hydrolysis) or amines (amidation).

Scientific Research Applications

Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding studies.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The naphthalene ring can facilitate interactions with hydrophobic pockets in proteins, while the amino and ester groups can form hydrogen bonds or ionic interactions with active sites.

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic Challenges : Introducing naphthalen-2-yl requires rigorous regioselective synthesis, whereas dichlorophenyl analogs face purification hurdles due to higher halogen content .

- Purity Standards : The dichlorophenyl variant (≥97% purity) meets stringent API intermediate criteria, while the naphthalene compound (95% purity) may require additional purification for certain applications .

- Biological Performance : In vitro studies show the naphthalene analog has 10-fold higher affinity for serotonin receptors compared to phenyl analogs, but its poor solubility limits bioavailability without formulation aids .

Biological Activity

Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate hydrochloride, a derivative of amino acids, has garnered attention for its potential biological activities. This compound features a naphthalene ring, which enhances its ability to interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C14H16ClNO2. It consists of an amino group, an ester group, and a naphthalene ring, contributing to its biological activity. The presence of these functional groups allows the compound to engage in diverse interactions with biological macromolecules.

| Property | Details |

|---|---|

| Molecular Formula | C14H16ClNO2 |

| Molecular Weight | 265.73 g/mol |

| IUPAC Name | methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate; hydrochloride |

| CAS Number | 1245606-68-1 |

The mechanism of action for this compound is primarily attributed to its interactions with enzymes and receptors. The naphthalene ring facilitates hydrophobic interactions, while the amino and ester groups can form hydrogen bonds and ionic interactions with active sites of proteins. This dual capability allows the compound to modulate enzyme activities or receptor functions effectively.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. For instance, modifications involving naphthalene substitutions have shown enhanced activity against resistant strains of Staphylococcus aureus and Enterococcus faecium, with Minimum Inhibitory Concentrations (MICs) as low as 1–2 µg/mL . This suggests that the compound could serve as a scaffold for developing new antimicrobial agents.

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer). The incorporation of the naphthalene moiety was found to significantly enhance the anticancer activity, indicating its role in promoting cell death in cancerous cells .

Case Studies and Research Findings

- Antimicrobial Studies :

- Anticancer Research :

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate hydrochloride?

Methodological Answer: The synthesis typically involves three stages:

Naphthalene Functionalization : Electrophilic substitution (e.g., bromination) at the 2-position of naphthalene using H₂SO₄/HNO₃ or Br₂/FeBr₃ to introduce reactivity .

Chiral Amino Acid Formation : A Strecker synthesis or enantioselective catalytic hydrogenation may introduce the (3S)-amino group. For example, using Pd/C with chiral ligands under H₂ pressure to ensure stereochemical control .

Esterification and Salt Formation : Reaction of the carboxylic acid intermediate with methanol (HCl catalyst) to form the methyl ester, followed by HCl treatment to yield the hydrochloride salt. Purity is verified via recrystallization in ethanol/water mixtures .

Q. How is the chiral center at the 3S position characterized and validated?

Methodological Answer:

- Chiral HPLC : Use a column with a chiral stationary phase (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention times are compared to standards .

- Optical Rotation : Measure specific rotation ([α]D) at 20°C using a polarimeter. For example, a positive rotation value aligns with (S)-configuration analogs .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly if the compound forms stable crystals with heavy atoms (e.g., via bromine substitution) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searching) optimize the synthesis pathway?

Methodological Answer:

- Reaction Mechanism Modeling : Use density functional theory (DFT) to calculate transition states and intermediates for key steps, such as naphthalene functionalization or enantioselective hydrogenation. Software like Gaussian or ORCA can identify energy barriers and guide catalyst selection .

- Reaction Path Search : Employ tools like GRRM or AFIR to explore alternative pathways, minimizing side reactions (e.g., over-oxidation or racemization). For example, ICReDD’s hybrid computational-experimental approach reduces trial-and-error by predicting optimal conditions for chiral amine formation .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray structures)?

Methodological Answer:

- Dynamic NMR Analysis : For discrepancies in proton environments, variable-temperature NMR can detect conformational exchange broadening. For example, naphthalene ring puckering may cause unexpected splitting .

- Solid-State vs. Solution-State Comparison : Compare X-ray (solid-state) and NOESY (solution) data to identify steric or solvent effects. A 2024 study on naphthalene derivatives showed solvent-induced shifts of up to 0.5 ppm for aromatic protons .

- Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected peaks in crowded regions (e.g., overlapping naphthalene and ester signals) .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

Methodological Answer:

- Solubility Profiling : Compare solubility in PBS (pH 7.4) vs. 0.1M HCl (pH 1.2) using UV-Vis spectroscopy. Hydrochloride salts typically exhibit 5–10× higher aqueous solubility than free bases, critical for in vitro assays .

- Accelerated Stability Testing : Store the compound at 40°C/75% RH for 4 weeks. HPLC monitoring of degradation products (e.g., ester hydrolysis or naphthalene oxidation) identifies stability thresholds .

Q. What are the best practices for handling hygroscopic or light-sensitive derivatives of this compound?

Methodological Answer:

- Storage : Use amber vials with desiccant (silica gel) under argon at –20°C. For hygroscopic batches, lyophilization followed by storage in vacuum-sealed containers is recommended .

- Handling : Perform reactions under nitrogen/argon in anhydrous solvents (e.g., THF or DMF). For light-sensitive steps (e.g., nitro group reduction), use amber glassware or aluminum foil shielding .

Q. How can researchers validate the absence of diastereomers or regioisomers in the final product?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Map coupling patterns to confirm regiochemistry (e.g., naphthalene substitution at the 2- vs. 1-position) .

- LC-MS with Ion Mobility : Separate isomers based on collision cross-section differences. A 2024 study achieved baseline separation of naphthalene regioisomers using a drift tube ion mobility spectrometer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.